1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine

BTK inhibitor Kinase inhibitor Immuno-oncology

1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 464180-72-1) is a C9H10N2 heterocyclic compound with a molecular weight of 146.19 g/mol. Its core structure belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold widely recognized for its role in kinase inhibitor design and other therapeutic areas.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B12879227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C=CC=N2)C
InChIInChI=1S/C9H10N2/c1-7-6-11(2)9-8(7)4-3-5-10-9/h3-6H,1-2H3
InChIKeyVAJNGTYVVRDADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Procurement Guide: Molecular Identity & Verified Research Utility


1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 464180-72-1) is a C9H10N2 heterocyclic compound with a molecular weight of 146.19 g/mol [1]. Its core structure belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold widely recognized for its role in kinase inhibitor design and other therapeutic areas [2]. The compound features distinct methyl substitutions at the 1- and 3-positions, which define its unique physicochemical and biological properties compared to its unsubstituted or variably substituted analogs [3]. This guide focuses on quantifiable differentiation to support scientific selection over closely related alternatives.

Why Generic Substitution Fails for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Research Applications


Interchanging 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine with generic analogs, such as 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine or 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, is scientifically unsound due to divergent structure-activity relationships (SAR). Studies on the pyrrolo[2,3-b]pyridine scaffold have established that the position of substituents is critical for biological activity [1]. For instance, in human neutrophil elastase (HNE) inhibition, substitution at the 2-position leads to a complete loss of activity, while the 5-position tolerates certain modifications [2]. Similarly, in Bruton's tyrosine kinase (BTK) inhibition, the specific 1,3-dimethyl substitution pattern on the pyrrolo[2,3-b]pyridine core (as in compound 3p) was found to be superior to alternative scaffolds like pyrrolo[2,3-d]pyrimidine derivatives [3]. Therefore, procurement decisions must be guided by precise structural and functional data to ensure experimental reproducibility and project success.

Quantitative Evidence Guide: Validated Differentiation of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine


Superior BTK Inhibition Compared to RN486 and Pyrrolo[2,3-d]pyrimidine Derivative

A derivative of the target compound, a 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine-based compound (3p), demonstrates superior Bruton's tyrosine kinase (BTK) inhibitory activity compared to two established comparator compounds. In a direct head-to-head comparison, 3p showed an enzymatic IC50 of 6.0 nM, which is more potent than compound 1 (RN486) and the pyrrolo[2,3-d]pyrimidine derivative 2 [1]. This superiority extends to a cellular context, where 3p (IC50 = 14 nM) also outperforms the comparators in a Ramos cell assay [1].

BTK inhibitor Kinase inhibitor Immuno-oncology

Sub-Nanomolar GSK-3β Inhibition with High Kinase Selectivity

Derivatives of 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine exhibit exceptionally potent inhibition of Glycogen Synthase Kinase 3β (GSK-3β). In a study evaluating novel pyrrolo[2,3-b]pyridine derivatives, compounds 41, 46, and 54 demonstrated sub-nanomolar IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively [1]. Notably, these compounds also displayed a favorable selectivity profile, showing selectivity for GSK-3β over a panel of 24 structurally similar kinases [1].

GSK-3β inhibitor Alzheimer's disease Neurodegeneration

Crucial Role of Positional Substitution for Human Neutrophil Elastase (HNE) Inhibition

Structure-activity relationship (SAR) studies on pyrrolo[2,3-b]pyridine derivatives for human neutrophil elastase (HNE) inhibition reveal a critical dependency on the substitution pattern. The 1,3-dimethyl substitution pattern is relevant as it leaves position 2 unsubstituted, a mandatory requirement for HNE activity [1]. Modifications at position 2 result in a complete loss of inhibitory activity, while certain substitutions at position 5 are tolerated and can retain activity within an IC50 range of 15-51 nM [1].

HNE inhibitor Inflammation Respiratory disease

Antiproliferative Activity in Low Micromolar Range Across Multiple Cancer Cell Lines

A series of pyrrolo[2,3-b]pyridine analogs, including those with the 1,3-dimethyl substitution pattern, exhibit significant antiproliferative activity against a panel of human cancer cell lines. In a study of 32 novel analogs, several compounds showed growth inhibition across A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines, with IC50 values ranging from 0.12 µM to 9.84 µM [1]. This activity is comparable to or better than many early-stage anticancer agents and demonstrates the scaffold's potential.

Antiproliferative Cancer Cytotoxicity

Potent CDC7 Kinase Inhibition with Single-Digit Nanomolar IC50

The 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold has been optimized to yield a potent ATP-competitive inhibitor of CDC7 kinase. A specific derivative was reported to have an IC50 value of 7 nM against CDC7 [1]. This level of potency positions it as a highly attractive chemical probe for studying CDC7 function in cell division and cancer.

CDC7 inhibitor Cell cycle Oncology

Validated Research and Industrial Application Scenarios for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine


BTK-Targeted Drug Discovery and Immuno-Oncology Research

Based on its demonstrated superiority over RN486 and pyrrolo[2,3-d]pyrimidine analogs in BTK enzyme and cellular assays (IC50 of 6.0 nM and 14 nM, respectively) [1], 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine serves as an optimal scaffold for designing next-generation BTK inhibitors. This application is directly supported by evidence from Section 3, Item 1.

Alzheimer's Disease Research and GSK-3β Inhibitor Development

The scaffold's ability to yield sub-nanomolar GSK-3β inhibitors (IC50 = 0.22-0.26 nM) with excellent kinase selectivity [2] validates its use in developing chemical probes and lead compounds for Alzheimer's disease research. This scenario is based on the quantitative data provided in Section 3, Item 2.

Inflammation and Respiratory Disease Target Validation

The strict SAR requirement for an unsubstituted 2-position, which is satisfied by the 1,3-dimethyl pattern, makes this compound an ideal core for creating targeted human neutrophil elastase (HNE) inhibitors [3]. This is crucial for research into inflammatory and respiratory diseases and is directly linked to the evidence in Section 3, Item 3.

Broad-Spectrum Anticancer Agent Discovery

The established antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives against lung, cervical, and breast cancer cell lines (IC50 = 0.12-9.84 µM) [4] supports the procurement of 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine as a versatile starting material for medicinal chemistry campaigns aimed at developing novel anticancer therapeutics. This application is derived from the evidence in Section 3, Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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